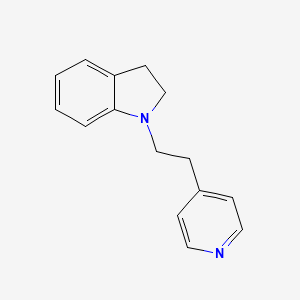

Indoline, 1-(2-(4-pyridyl)ethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10215-84-6 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-(2-pyridin-4-ylethyl)-2,3-dihydroindole |

InChI |

InChI=1S/C15H16N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,9-10H,7-8,11-12H2 |

InChI Key |

FTGIWLFSDZPQIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCC3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for the Elaboration of Indoline, 1 2 4 Pyridyl Ethyl

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of "Indoline, 1-(2-(4-pyridyl)ethyl)-" reveals several logical disconnection points, guiding the design of synthetic routes. The most intuitive disconnection is at the C-N bond between the indoline (B122111) nitrogen and the ethylpyridyl side chain. This suggests a synthetic strategy based on the N-alkylation of indoline with a suitable 2-(4-pyridyl)ethyl electrophile.

Another key disconnection can be envisioned within the indoline ring itself, particularly at the C2-C3 bond or the N-C7a bond. This approach would involve a cyclization reaction of a suitably substituted aniline (B41778) precursor that already contains the 2-(4-pyridyl)ethyl moiety. Such strategies often offer the advantage of introducing desired substitution patterns on the indoline core during the ring-forming step.

Direct N-Alkylation and N-Substitution Approaches of Indoline

Direct modification of the indoline nitrogen represents the most straightforward approach to the target molecule. This typically involves the reaction of indoline with a reactive precursor containing the 2-(4-pyridyl)ethyl group.

Utilizing Halogenated Pyridyl-Ethyl Precursors

A common and effective method for the N-alkylation of indolines is the use of halogenated precursors. In this case, 4-(2-haloethyl)pyridine, such as 4-(2-bromoethyl)pyridine (B1287082) or 4-(2-chloroethyl)pyridine, can serve as the alkylating agent. The reaction proceeds via a nucleophilic substitution, where the indoline nitrogen attacks the electrophilic carbon bearing the halogen. This reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred.

Mitsunobu-Type and Related Condensation Reactions for N-Functionalization

The Mitsunobu reaction provides a powerful and mild alternative for the N-alkylation of indoline. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, indoline, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The alcohol precursor required for this synthesis is 2-(4-pyridyl)ethanol.

The reaction proceeds with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of "Indoline, 1-(2-(4-pyridyl)ethyl)-". organic-chemistry.org The Mitsunobu reaction is known for its broad substrate scope and tolerance of various functional groups, making it a versatile tool in organic synthesis. nih.govresearchgate.net However, a drawback can be the formation of stoichiometric amounts of phosphine oxide and hydrazide byproducts, which may require careful purification to remove. organic-chemistry.org

Cyclization and Ring-Forming Methodologies Incorporating the Pyridyl-Ethyl Moiety

An alternative to direct N-alkylation is the construction of the indoline ring from an acyclic precursor that already bears the 2-(4-pyridyl)ethyl group. These methods can be particularly useful for accessing substituted indoline derivatives.

One such strategy involves the cyclization of N-(2-haloaryl)ethylamines. For the synthesis of the target compound, this would entail the cyclization of an N-(2-(4-pyridyl)ethyl)-N-(2-halo- or other activated phenyl)ethylamine. The cyclization can be promoted by various means, including base-mediated intramolecular nucleophilic aromatic substitution or transition metal-catalyzed processes. nih.govnih.gov For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for indoline synthesis. organic-chemistry.org Benzyne-mediated cyclizations also offer a route to substituted indolines. nih.gov

Catalytic Approaches to Indoline N-Functionalization

Catalytic methods offer efficient and atom-economical routes to N-functionalized indolines. These reactions often proceed under milder conditions and with higher selectivity compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions, including Suzuki–Miyaura

While the Suzuki-Miyaura coupling is predominantly used for the formation of carbon-carbon bonds, its principles can be adapted for the synthesis of N-arylated and, by extension, N-alkylated heterocycles. nih.govacs.orgacs.orgrsc.orgnih.gov A direct Suzuki-Miyaura coupling to form the N-CH2 bond of the target molecule is not a standard application. However, related palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for the N-arylation of indoles and can be conceptually extended. nih.gov

More relevant to the synthesis of "Indoline, 1-(2-(4-pyridyl)ethyl)-" are catalytic borrowing hydrogen or hydrogen autotransfer reactions. These methods utilize a catalyst, often based on iridium or ruthenium, to transiently oxidize an alcohol (2-(4-pyridyl)ethanol) to the corresponding aldehyde. This aldehyde then undergoes a condensation reaction with indoline to form an enamine or iminium ion intermediate, which is subsequently reduced in situ by the catalyst using the hydrogen abstracted from the initial alcohol oxidation. This process forms the desired N-alkylated indoline with water as the only byproduct. Iron-catalyzed N-alkylation of indolines using alcohols has also been reported as a selective method. nih.gov

Organocatalytic Strategies for Indoline Synthesis

While direct organocatalytic N-alkylation of indoline with a 2-(4-pyridyl)ethyl group is not extensively documented, the principles of organocatalysis offer valuable strategies for the synthesis of the indoline core and its N-functionalized derivatives. Organocatalysis provides a metal-free alternative to traditional methods, often affording products with high enantioselectivity under mild reaction conditions.

One prominent organocatalytic approach to constructing the indoline skeleton involves the asymmetric intramolecular aza-Michael addition. For instance, the cyclization of α,β-unsaturated carbonyl compounds bearing an aniline moiety can be effectively catalyzed by chiral secondary amines, such as those derived from proline or other chiral scaffolds. This methodology allows for the stereocontrolled formation of substituted indolines.

Another relevant strategy is the enantioselective Friedel-Crafts alkylation of indoles, which, although targeting C-C bond formation, highlights the ability of organocatalysts to activate substrates towards nucleophilic attack. Chiral Brønsted acids and imidazolidinone catalysts have proven effective in this regard. While this doesn't directly yield N-alkylated products, the resulting functionalized indoles can be subsequently reduced to indolines and then N-alkylated.

A hypothetical organocatalytic route to Indoline, 1-(2-(4-pyridyl)ethyl)- could involve the activation of a suitable precursor of the 2-(4-pyridyl)ethyl group by an organocatalyst to facilitate its reaction with the indoline nitrogen. For example, an aldehyde precursor, 4-pyridinecarboxaldehyde, could be activated by a chiral secondary amine catalyst to form a reactive enamine or iminium ion, which could then participate in a reaction cascade with an appropriate indoline precursor. However, such a direct organocatalytic N-alkylation for this specific substrate remains an area for further research and development.

Stereoselective Synthesis Considerations for Related Analogues

The synthesis of chiral indolines is of paramount importance, as the stereochemistry often dictates biological activity. While Indoline, 1-(2-(4-pyridyl)ethyl)- itself is achiral unless the indoline ring is substituted, the principles of stereoselective synthesis are crucial when considering the preparation of its substituted analogues, particularly those with stereocenters at the C2 and C3 positions.

Several strategies have been developed for the stereoselective synthesis of indoline derivatives. One of the most effective methods is the asymmetric hydrogenation of substituted indoles. rsc.org This approach, often employing chiral transition metal catalysts (e.g., based on palladium, rhodium, or iridium) with chiral ligands, can provide access to enantioenriched indolines with high stereocontrol. For example, a one-pot process involving intramolecular condensation, deprotection, and subsequent palladium-catalyzed asymmetric hydrogenation has been shown to produce optically active indolines with up to 96% enantiomeric excess (ee). rsc.org

Kinetic resolution is another powerful tool for obtaining enantiomerically enriched indolines. nih.gov This strategy involves the differential reaction of the enantiomers of a racemic indoline with a chiral reagent or catalyst, leading to the separation of a slower-reacting enantiomer and a product derived from the faster-reacting one. For instance, the kinetic resolution of 2-arylindolines has been achieved with high enantiomer ratios using n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench. nih.gov

For analogues of Indoline, 1-(2-(4-pyridyl)ethyl)- bearing a substituent at the C2 or C3 position, these stereoselective methods would be directly applicable. The introduction of the 1-(2-(4-pyridyl)ethyl) group could be performed either before or after the stereocenter-forming step, depending on the compatibility of the reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)- can be approached through several synthetic routes, with the N-alkylation of indoline being a key step. The optimization of reaction conditions for this transformation is critical for maximizing the yield and purity of the desired product. Common strategies for N-alkylation include reaction with a haloethylpyridine or a reductive amination with a pyridylacetaldehyde derivative. A particularly attractive and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes an alcohol as the alkylating agent. nih.govnih.gov

In a potential synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)-, indoline would be reacted with 2-(4-pyridyl)ethanol. This reaction is typically catalyzed by a transition metal complex, with iron and iridium catalysts showing particular promise for the N-alkylation of indolines. nih.govnih.govresearchgate.netorganic-chemistry.org

Table 1: Optimization of Iron-Catalyzed N-Alkylation of Indoline with Benzyl (B1604629) Alcohol (An Analogous Reaction) researchgate.net

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Fe-complex (5) | K₂CO₃ | TFE | 110 | 18 | 95 |

| 2 | Fe-complex (2.5) | K₂CO₃ | TFE | 110 | 18 | 85 |

| 3 | Fe-complex (5) | Cs₂CO₃ | TFE | 110 | 18 | 92 |

| 4 | Fe-complex (5) | Na₂CO₃ | TFE | 110 | 18 | 78 |

| 5 | Fe-complex (5) | K₂CO₃ | Dioxane | 110 | 18 | 45 |

| 6 | Fe-complex (5) | K₂CO₃ | Toluene | 110 | 18 | 30 |

Data is for the N-alkylation of indoline with benzyl alcohol, serving as a model for the optimization of the synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)-. TFE = Trifluoroethanol.

The data in Table 1 illustrates that the choice of catalyst loading, base, and solvent significantly impacts the yield of the N-alkylation reaction. For the iron-catalyzed reaction, a higher catalyst loading generally leads to a better yield, and trifluoroethanol (TFE) appears to be a superior solvent compared to dioxane or toluene. The nature of the base also plays a crucial role, with potassium carbonate providing excellent results.

Similarly, iridium-catalyzed systems have been effectively used for the N-alkylation of indolines with alcohols. organic-chemistry.org These reactions often proceed under milder conditions and can exhibit high selectivity for N-alkylation over C-alkylation.

Table 2: Scope of Iron-Catalyzed N-Alkylation of Indoline with Various Alcohols nih.govresearchgate.net

| Entry | Alcohol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Fe-complex | K₂CO₃ | TFE | 110 | 18 | 95 |

| 2 | 4-Methoxybenzyl alcohol | Fe-complex | K₂CO₃ | TFE | 110 | 18 | 99 |

| 3 | 2-Thienylmethanol | Fe-complex | K₂CO₃ | TFE | 110 | 18 | 73 |

| 4 | 2-Furylmethanol | Fe-complex | K₂CO₃ | TFE | 110 | 18 | 50 |

| 5 | Ethanol | Fe-complex | K₂CO₃ | TFE | 110 | 48 | 99 |

| 6 | n-Propanol | Fe-complex | K₂CO₃ | TFE | 110 | 48 | 85 |

The results in Table 2 demonstrate the broad applicability of the iron-catalyzed N-alkylation of indoline with a variety of alcohols, including heteroaromatic methanols which are structurally related to the pyridyl-containing reactant required for the synthesis of the target compound. The high yields obtained with simple aliphatic alcohols also suggest the robustness of this method.

Further yield enhancement can be achieved by carefully controlling the reaction parameters such as temperature and reaction time. The use of microwave irradiation has also been shown to accelerate similar organic transformations and could potentially be applied to this synthesis to reduce reaction times and improve yields. Post-reaction purification techniques, such as column chromatography or crystallization, are essential to obtain the final product in high purity.

Chemical Reactivity and Mechanistic Investigations of Indoline, 1 2 4 Pyridyl Ethyl

Reactivity Profiles of the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a secondary amine and, as such, exhibits characteristic nucleophilic and basic properties. However, its most notable reactivity, as suggested by studies on related structures, is its susceptibility to oxidation, leading to dehydrogenation of the indoline ring to form the corresponding indole (B1671886).

The enzymatic dehydrogenation of indoline-containing compounds has been a subject of investigation. For instance, the drug indapamide (B195227), which features an N-substituted indoline ring, undergoes dehydrogenation to its indole form, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4. nih.gov This transformation highlights the potential for the indoline moiety in Indoline, 1-(2-(4-pyridyl)ethyl)- to be similarly aromatized under biological or oxidative conditions. The enzymatic efficiency of this process can be significant; in the case of indapamide, the Vmax/Km for dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that for the parent indoline compound. nih.gov

In addition to enzymatic processes, photocatalytic methods have been developed for the dehydrogenation of indolines. A study on a complex indoline derivative demonstrated a novel visible-light photoredox process for this transformation, utilizing an iridium photosensitizer. rsc.orgrsc.org This reaction proceeds via a radical chain mechanism, initiated by a hydrogen atom transfer (HAT) from the C-2 position of the indoline ring. rsc.org This suggests that the indoline nitrogen and its adjacent carbon atoms in Indoline, 1-(2-(4-pyridyl)ethyl)- are key sites for oxidative reactivity.

Reactivity of the Pyridine (B92270) Nitrogen in the 4-Position

The nitrogen atom in the 4-position of the pyridine ring is basic and nucleophilic, making it a primary site for protonation, alkylation, and coordination to metal centers. The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system, rendering it available for chemical reactions.

The basicity of the pyridine nitrogen allows it to readily form salts with acids. It can also be oxidized to form pyridine N-oxides, which are versatile intermediates in the functionalization of the pyridine ring. nih.gov Pyridine N-oxides can facilitate regioselective C-2 functionalization, a common strategy in the synthesis of complex heterocyclic compounds. nih.gov The pyridine moiety in Indoline, 1-(2-(4-pyridyl)ethyl)- is therefore a handle for further chemical modification.

Electrophilic Aromatic Substitution Patterns on the Indoline Ring

The benzene (B151609) ring of the indoline moiety is activated towards electrophilic aromatic substitution due to the electron-donating effect of the nitrogen atom. The N-alkylation to form Indoline, 1-(2-(4-pyridyl)ethyl)- influences the regioselectivity of such reactions. The nitrogen atom directs incoming electrophiles primarily to the para position (C-5) and to a lesser extent the ortho position (C-7).

Studies on the Friedel-Crafts reaction of indoles with isatins, catalyzed by acid, demonstrate the high nucleophilicity of the indole ring system, which leads to the formation of trisindoline structures. wikipedia.org This reactivity is indicative of the susceptibility of the indoline benzene ring in Indoline, 1-(2-(4-pyridyl)ethyl)- to attack by electrophiles. The precise outcome of such reactions would be influenced by the steric hindrance imposed by the N-(2-(4-pyridyl)ethyl) group and the specific reaction conditions.

Nucleophilic Reactivity and Ligand Behavior

Indoline, 1-(2-(4-pyridyl)ethyl)- possesses two potential coordination sites: the indoline nitrogen and the pyridine nitrogen. The pyridine nitrogen, with its sp²-hybridized lone pair, is a well-established ligand for a wide range of metal ions. The indoline nitrogen, being a secondary amine, is also nucleophilic and can coordinate to metals, although its coordination chemistry is less common than that of pyridines.

The presence of both a "soft" indoline donor and a "borderline" pyridine donor, connected by a flexible ethyl linker, suggests that Indoline, 1-(2-(4-pyridyl)ethyl)- could act as a bidentate N,N'-chelating ligand, forming a stable six-membered ring with a metal center. Alternatively, it could function as a monodentate ligand through either the more accessible pyridine nitrogen or the indoline nitrogen, or act as a bridging ligand connecting two metal centers. The synthesis of indole-based zinc dipyrrin (B1230570) photosensitizers highlights the utility of indole derivatives in coordination chemistry.

Studies on Reaction Mechanisms and Intermediate Characterization

Mechanistic studies on the dehydrogenation of indoline derivatives provide valuable insights into the potential reaction pathways for Indoline, 1-(2-(4-pyridyl)ethyl)- . In the enzymatic dehydrogenation of indapamide by CYP3A4, in silico molecular docking studies have been employed to understand the interactions within the enzyme's active site that facilitate the reaction. nih.gov Such computational approaches can predict the binding orientation of the substrate and identify key amino acid residues involved in catalysis. nih.gov

For non-enzymatic dehydrogenation, a detailed mechanistic investigation of a photocatalytic indoline oxidation revealed a radical chain process. rsc.org The proposed mechanism involves the following key steps:

Initiation by the formation of an alkoxy radical from a perester oxidant.

Hydrogen atom transfer (HAT) from the C-2 position of the indoline to the alkoxy radical, forming an indolinyl radical.

Propagation of the radical chain.

The characterization of intermediates in such reactions often relies on spectroscopic techniques and kinetic analysis.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In the context of dehydrogenation, substituting hydrogen with deuterium (B1214612) at the site of C-H bond cleavage can significantly alter the reaction rate if this step is rate-limiting.

In a study of photocatalytic indoline dehydrogenation, KIE experiments were crucial in establishing a radical chain mechanism. rsc.org A competition experiment between the deuterated and non-deuterated substrate at the C-3 position of the indoline showed no measurable KIE, suggesting an irreversible and selectivity-determining C-H cleavage at the C-2 position. rsc.org However, a direct rate measurement revealed a substantial inverse KIE, which is a characteristic feature of a radical chain mechanism. rsc.org

The general principles of KIEs in cytochrome P450-catalyzed reactions indicate that a significant primary deuterium KIE is evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov The magnitude of the KIE can provide information about the transition state of the reaction.

| Parameter | Value | Reference |

| Enzyme | CYP3A4 | nih.gov |

| Substrate | Indapamide | nih.gov |

| Km (μM) | 99.7 | nih.gov |

| Vmax (min-1) | 20.4 | nih.gov |

| Vmax/Km (min-1mM-1) | 204 | nih.gov |

Interactive Data Table: Kinetic Parameters for the Dehydrogenation of Indapamide by CYP3A4. nih.gov

| Experiment | KIE (kH/kD) | Reference |

| Competition at C-3 | 0.98 ± 0.02 | rsc.org |

| Direct Rate Measurement | ~0.7 (Inverse KIE) | rsc.org |

Interactive Data Table: Kinetic Isotope Effects in the Photocatalytic Dehydrogenation of an Indoline Derivative. rsc.org

Spectroscopic Monitoring of Reaction Pathways (e.g., In situ NMR, IR, UV-Vis for mechanistic insights)

The elucidation of reaction mechanisms for compounds like Indoline, 1-(2-(4-pyridyl)ethyl)- heavily relies on spectroscopic techniques that can monitor the transformation of reactants into intermediates and products in real-time. In situ spectroscopic methods are particularly powerful for capturing transient species and understanding reaction kinetics. magritek.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a valuable tool for tracking reactions without the need for sample isolation. researchgate.net By setting up a reaction directly within an NMR spectrometer, changes in the concentration of starting materials, intermediates, and products can be quantified over time. imperial.ac.ukdur.ac.uk For Indoline, 1-(2-(4-pyridyl)ethyl)-, a reaction such as oxidation would lead to predictable changes in its ¹H and ¹³C NMR spectra. For instance, the oxidation of the indoline ring to an indole would cause the aliphatic protons of the five-membered ring (at C2 and C3) to disappear and new aromatic proton signals to emerge. The chemical shifts of the ethyl linker and the pyridyl group would also be affected by the change in the electronic environment.

In situ Infrared (IR) Spectroscopy: IR spectroscopy can monitor the progress of a reaction by tracking the disappearance of vibrational bands corresponding to the reactant and the appearance of bands for the product. For Indoline, 1-(2-(4-pyridyl)ethyl)-, key vibrational modes include the C-N stretching of the tertiary amine in the indoline ring, and the aromatic C-H and C=C/C=N stretching frequencies of both the benzene and pyridine rings. During an oxidation reaction that converts the indoline to an indole, changes in the fingerprint region would be expected as the five-membered ring planarizes and becomes aromatic.

In situ UV-Vis Spectroscopy: UV-Vis spectroscopy is highly effective for monitoring reactions that involve a change in chromophores. The Indoline, 1-(2-(4-pyridyl)ethyl)- molecule contains both indoline and pyridine chromophores. The indoline moiety typically absorbs in the UV region. nih.gov If the indoline ring is oxidized to an indole ring, the conjugation of the system increases significantly. This extension of the π-system would be expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax), allowing the reaction to be monitored. researchgate.netresearchgate.net For example, studies on the photooxidation of indole show distinct changes in the UV-Vis absorption spectra as new, more conjugated products like indigo (B80030) and indirubin (B1684374) are formed. researchgate.net

To illustrate how these techniques could be applied, the table below presents hypothetical spectroscopic data for a monitored oxidation reaction of Indoline, 1-(2-(4-pyridyl)ethyl)- to its corresponding indole derivative.

Interactive Table: Illustrative Spectroscopic Changes during Oxidation

| Spectroscopic Technique | Analyte | Key Signal (Hypothetical) | Observed Change During Reaction | Mechanistic Insight |

| ¹H NMR | Indoline, 1-(2-(4-pyridyl)ethyl)- | ~3.0-3.5 ppm (t, 4H, -CH₂-CH₂- on indoline) | Decrease in signal intensity | Consumption of starting material |

| 1-(2-(4-pyridyl)ethyl)-1H-indole | ~6.5 ppm (d, 1H, new C3-H on indole) | Appearance and increase of new signal | Formation of aromatic indole ring | |

| IR | Indoline, 1-(2-(4-pyridyl)ethyl)- | ~1250 cm⁻¹ (C-N stretch) | Disappearance of band | Loss of tertiary amine character |

| 1-(2-(4-pyridyl)ethyl)-1H-indole | ~1610 cm⁻¹ (Aromatic C=C stretch) | Shift and sharpening of aromatic bands | Increased aromaticity | |

| UV-Vis | Indoline, 1-(2-(4-pyridyl)ethyl)- | λmax ~250 nm, ~295 nm | Decrease in absorbance | Consumption of starting material |

| 1-(2-(4-pyridyl)ethyl)-1H-indole | λmax ~270 nm, ~285 nm | Appearance of new, red-shifted bands | Formation of extended conjugated system |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of Indoline, 1-(2-(4-pyridyl)ethyl)- is dictated by the electronic properties of its two main structural units: the electron-rich indoline ring and the electron-deficient pyridine ring. The indoline moiety, being a cyclic aniline (B41778) derivative, is susceptible to oxidation. acs.org In contrast, the pyridine ring is generally more resistant to oxidation but can be reduced.

Oxidation: The nitrogen atom of the indoline ring is a tertiary amine, and its lone pair of electrons increases the electron density of the fused benzene ring, making the molecule prone to oxidative processes. libretexts.org Electrochemical studies on related N-substituted anilines and enamines show that they can be oxidized, often through the formation of a radical cation intermediate. nih.govresearchgate.net The oxidation of Indoline, 1-(2-(4-pyridyl)ethyl)- would likely be initiated by a one-electron transfer from the indoline moiety to form a radical cation. This intermediate can then undergo further reactions, such as deprotonation and a second oxidation step, to yield the more stable aromatic indole structure, 1-(2-(4-pyridyl)ethyl)-1H-indole. This type of dehydrogenative aromatization is a common pathway in the chemistry of indolines. acs.org The presence of the pyridyl group can influence the oxidation potential; its electron-withdrawing nature may make the indoline nitrogen slightly less basic and potentially increase the oxidation potential compared to a simple N-alkylindoline.

Reduction: The pyridine ring can be reduced, although this typically requires strong reducing agents or electrochemical methods. The reduction of the pyridine moiety in Indoline, 1-(2-(4-pyridyl)ethyl)- would lead to a piperidine (B6355638) derivative.

Electrochemical Analysis: Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of molecules. onlineacademicpress.com A CV experiment on Indoline, 1-(2-(4-pyridyl)ethyl)- would be expected to show an irreversible oxidation peak corresponding to the oxidation of the indoline ring. acs.org The potential at which this peak occurs provides a measure of how easily the molecule is oxidized. The irreversibility arises because the initially formed radical cation rapidly undergoes follow-up chemical reactions (like deprotonation) to form the stable indole product, which is electrochemically distinct. rsc.org The exact oxidation potential would depend on the solvent and electrolyte used but can be estimated by comparison with related structures. researchgate.net It is also possible that at more negative potentials, a reduction wave corresponding to the pyridine ring could be observed.

The table below summarizes plausible electrochemical data for Indoline, 1-(2-(4-pyridyl)ethyl)-, based on values reported for analogous compounds in the literature.

Interactive Table: Predicted Electrochemical Properties

| Property | Predicted Value | Method | Comments |

| Oxidation Potential (Epa) | +0.8 to +1.2 V (vs. SCE) | Cyclic Voltammetry | Corresponds to the irreversible oxidation of the indoline moiety to a radical cation. acs.org The specific value is influenced by the electron-withdrawing pyridyl group. |

| Number of Electrons (n) | 2 | Coulometry / CV analysis | Represents the overall number of electrons transferred in the dehydrogenative aromatization of indoline to indole. |

| Reduction Potential (Epc) | -2.0 to -2.5 V (vs. SCE) | Cyclic Voltammetry | Corresponds to the reduction of the pyridine ring. This process is often irreversible in protic media. |

Advanced Derivatization and Structural Modification Strategies of Indoline, 1 2 4 Pyridyl Ethyl

Functionalization of the Pyridine (B92270) Ring for Enhanced Reactivity

The pyridine ring in Indoline (B122111), 1-(2-(4-pyridyl)ethyl)-, is a key site for functionalization to modulate the electronic properties and reactivity of the entire molecule. The nitrogen atom in the pyridine ring makes it electron-deficient, which can influence its participation in electrophilic aromatic substitution reactions. pearson.com However, strategic modifications can enhance its reactivity.

A variety of functional groups can be introduced onto the pyridine ring. For example, the synthesis of poly-substituted pyridines can be achieved through remodeling of other heterocyclic skeletons, although introducing electron-withdrawing groups can be challenging. nih.gov Methodologies for the 4-selective functionalization of pyridine have been developed using strong bases with low Lewis acidity, which could be applicable to the pyridine moiety in the target molecule. digitellinc.com

The table below summarizes potential functionalization reactions on the pyridine ring, based on general knowledge of pyridine chemistry.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | H₂SO₄/HNO₃ | Introduction of a nitro group |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Introduction of a halogen atom |

| Sulfonation | SO₃/H₂SO₄ | Introduction of a sulfonic acid group |

| Hydroxylation | Oxidizing agents | Introduction of a hydroxyl group |

Modifications at the Indoline Aromatic Core

The benzene (B151609) ring of the indoline core offers another prime location for structural modifications, allowing for the introduction of various substituents and the construction of more complex molecular frameworks.

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com In the case of Indoline, 1-(2-(4-pyridyl)ethyl)-, the nitrogen atom of the indoline ring can act as a directed metalation group (DMG). wikipedia.orgbaranlab.org This involves the use of a strong organolithium base, such as n-butyllithium, which complexes with the indoline nitrogen, directing the deprotonation to the adjacent ortho position (C-7). baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-7 position with high regioselectivity. wikipedia.orgorganic-chemistry.org

The general principle of DoM is outlined below:

Complexation: The organolithium reagent coordinates to the heteroatom of the DMG. baranlab.org

Deprotonation: The strong base removes a proton from the ortho position. baranlab.org

Electrophilic Quench: The resulting aryllithium species reacts with an electrophile. wikipedia.org

The table below illustrates the potential scope of DoM reactions at the C-7 position of the indoline core.

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| R-X (alkyl halide) | Alkyl group |

| (PhS)₂ | Thiophenyl group |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H alkylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile approach to functionalize the indoline aromatic core. 222.29.81 Specifically, direct C-H activation and subsequent alkylation provide an atom-economical method for introducing new carbon-carbon bonds. nih.gov

For Indoline, 1-(2-(4-pyridyl)ethyl)-, palladium-catalyzed C-H alkylation could be directed to various positions on the indoline's benzene ring. While direct C-H functionalization at the C-7 position is facilitated by the directing effect of the indoline nitrogen, other positions can also be targeted. For instance, palladium-catalyzed direct 2-alkylation of free N-H indoles has been achieved through a norbornene-mediated cascade C-H activation process, demonstrating the feasibility of functionalizing the pyrrole (B145914) ring portion of the indoline. nih.govamazonaws.com

Furthermore, palladium catalysts can be employed for the intramolecular C-H arylation of pyridine derivatives, suggesting that similar strategies could be applied to create fused ring systems starting from appropriately substituted Indoline, 1-(2-(4-pyridyl)ethyl)- derivatives. kobe-u.ac.jp The choice of ligands and reaction conditions is crucial for controlling the regioselectivity and efficiency of these transformations. nih.gov

Transformations at the Indoline Saturated Ring

The saturated five-membered ring of the indoline nucleus is also amenable to chemical transformations. Dearomatization of indoles is a common strategy to produce indolines, and the reverse process, the aromatization of indolines to indoles, can also be a useful transformation. researchgate.net Photocatalytic methods have been shown to convert indoline to indole (B1671886). acs.org

Furthermore, the C2 and C3 positions of the indoline ring can be functionalized. For example, diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indoles can lead to 2,3-disubstituted indolines. researchgate.net Various catalytic systems, including iridium-catalyzed reactions, can achieve regio-selective C-H and N-H bond functionalizations of indolines to introduce alkyl groups at the C3 position. organic-chemistry.org

Synthesis of Polycyclic and Fused Ring Systems Derived from Indoline, 1-(2-(4-pyridyl)ethyl)-

The inherent structure of Indoline, 1-(2-(4-pyridyl)ethyl)- serves as a valuable starting point for the synthesis of more complex polycyclic and fused ring systems. ontosight.ai Such structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds. acs.org

One approach involves intramolecular cyclization reactions. For instance, Friedel-Crafts acylation of 4-substituted indoles can lead to the formation of fused indanones and tetralones. nih.gov Similarly, palladium-catalyzed intramolecular C-H arylation can be used to construct fused nine-ring systems from indole derivatives. rsc.org These strategies could be adapted to Indoline, 1-(2-(4-pyridyl)ethyl)- by first introducing a suitable reactive group on the indoline or pyridine ring.

Another powerful method is the use of cycloaddition reactions. nih.gov Zinc-catalyzed divergent synthesis of functionalized polycyclic indolines has been achieved through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. acs.orgpolimi.it These reactions can generate tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles, demonstrating the potential to build complex scaffolds from the indoline core. acs.orgpolimi.it

The table below presents examples of cycloaddition reactions for the synthesis of fused indoline systems.

| Reaction Type | Reactants | Catalyst | Product Type |

| [4+2] Cycloaddition | Indole, 1,2-diaza-1,3-diene | ZnCl₂ | Tetrahydro-1H-pyridazino[3,4-b]indole |

| [3+2] Cycloaddition | Indole, 1,2-diaza-1,3-diene | ZnCl₂ | Tetrahydropyrrolo[2,3-b]indole |

Incorporation into Macrocyclic Architectures and Supramolecular Assemblies

The pyridine and indoline moieties of Indoline, 1-(2-(4-pyridyl)ethyl)- make it an attractive building block for the construction of macrocycles and supramolecular assemblies. The pyridine nitrogen can act as a ligand for metal coordination, a key interaction in the formation of coordination polymers and other supramolecular structures. researchgate.net

The synthesis of pyridine- and pyrazole-based coordination compounds has been shown to lead to the formation of intricate supramolecular assemblies. researchgate.net Similarly, the pyridyl group in Indoline, 1-(2-(4-pyridyl)ethyl)- can be utilized for the self-assembly of complex architectures. Research on pyridyl-substituted pyrimido[1,2-b]indazoles has demonstrated the formation of supramolecular layers through various non-covalent interactions, including C-H···N, Br···N, and π···π contacts. mdpi.com

Furthermore, the synthesis of new pyrrole-pyridine-based ligands using in situ Suzuki coupling methods highlights the potential for creating multidentate ligands from simpler building blocks, a strategy that could be applied to derivatives of Indoline, 1-(2-(4-pyridyl)ethyl)- to create ligands for specific metal ions or to direct the formation of desired supramolecular structures. beilstein-journals.org

Computational Chemistry and Theoretical Characterization of Indoline, 1 2 4 Pyridyl Ethyl and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of "Indoline, 1-(2-(4-pyridyl)ethyl)-". These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic behavior. For "Indoline, 1-(2-(4-pyridyl)ethyl)-", the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring, specifically the fused benzene (B151609) ring and the nitrogen atom. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. wikipedia.orgA smaller gap generally suggests higher reactivity. wikipedia.org Theoretical calculations on related indole (B1671886) and pyridine derivatives support these general predictions. researchgate.netwuxibiology.comFor instance, studies on indole itself show the HOMO is a π-orbital distributed across the bicyclic system, while for pyridine, the LUMO is a π* anti-bonding orbital. researchgate.netwuxibiology.comThe combination of these two moieties in one molecule via the ethyl linker allows for potential intramolecular charge transfer upon excitation.

Table 1: Illustrative Calculated Electronic Properties of Indoline, 1-(2-(4-pyridyl)ethyl)- This table presents hypothetical data based on typical DFT calculation outputs for similar molecules.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of "Indoline, 1-(2-(4-pyridyl)ethyl)-" is primarily due to the rotation around the single bonds of the ethyl linker. This flexibility allows the molecule to adopt various spatial arrangements, each with a different energy. A thorough conformational analysis is essential for understanding which shapes are most stable and thus most likely to be present at room temperature.

Computational methods can map the potential energy surface (PES) by systematically rotating the key dihedral angles and calculating the energy at each point. uni-muenchen.deq-chem.comFor "Indoline, 1-(2-(4-pyridyl)ethyl)-", the key torsions are around the N-CH2, CH2-CH2, and CH2-pyridine bonds. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can identify the global and local energy minima, which correspond to stable conformers, as well as the transition states that separate them. uni-muenchen.deq-chem.com Studies on similar flexible molecules, such as silylated 2-aminopyrimidines and L-proline, demonstrate the utility of PES scans in identifying the most favorable conformations. researchgate.netscispace.comFor "Indoline, 1-(2-(4-pyridyl)ethyl)-", one might expect conformers where the indoline and pyridine rings are extended away from each other to be of low energy, as well as folded conformations where π-π stacking interactions between the two aromatic systems could provide additional stabilization.

Table 2: Hypothetical Relative Energies of Key Conformers of Indoline, 1-(2-(4-pyridyl)ethyl)- This table illustrates potential outcomes from a conformational analysis.

| Conformer | Dihedral Angle (N-C-C-Cpy) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (Extended) | ~180° | 0.0 (Global Minimum) | The indoline and pyridine rings are positioned far apart. |

| Gauche | ~60° | 1.5 | A less stable, folded conformation. |

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For "Indoline, 1-(2-(4-pyridyl)ethyl)-", with its distinct electronic domains, predicting reactivity is key to understanding its chemical behavior.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the pyridine nitrogen atom, making it a prime site for protonation or coordination to Lewis acids. The indoline ring, particularly the benzene portion, would exhibit a less negative or even slightly positive potential, with the nitrogen lone pair also contributing to a region of negative potential.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgfaccts.dejoaquinbarroso.comThese functions identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). faccts.deyoutube.comFor "Indoline, 1-(2-(4-pyridyl)ethyl)-", Fukui function analysis would likely confirm the pyridine nitrogen as a primary site for electrophilic attack, while certain carbon atoms on the indoline ring would be identified as the most probable sites for electrophilic substitution.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding how "Indoline, 1-(2-(4-pyridyl)ethyl)-" behaves in a real-world environment, such as in a solvent. aip.orgresearchgate.netMD simulations model the movement of the solute and surrounding solvent molecules over time, providing insights into solvation, conformational dynamics in solution, and intermolecular interactions. aip.orgaip.org For a molecule with both hydrophobic (the aromatic rings) and hydrophilic (the pyridine nitrogen) parts, the interaction with a polar solvent like water is complex. MD simulations can reveal the structure of the solvation shell, showing how water molecules orient themselves around the different parts of the solute. aip.orgresearchgate.netnih.govFor example, water molecules would be expected to form hydrogen bonds with the pyridine nitrogen. nih.gov Furthermore, MD simulations can be used to study how the solvent affects the conformational preferences of the molecule. The relative energies of the different conformers identified in the gas phase may change in solution due to preferential stabilization of more polar conformers by a polar solvent. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can provide an even more accurate picture by treating the solute with quantum mechanics and the solvent with classical mechanics. aip.org

Spectroscopic Property Predictions for Mechanistic and Structural Elucidation Support

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. joaquinbarroso.comnih.govnih.govBy comparing the calculated NMR spectrum with the experimental one, chemists can confidently assign each peak to a specific atom in the molecule. acs.orgyoutube.comThis is particularly useful for complex structures where assignments may be ambiguous.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum by calculating the energies of excited states. mdpi.comnih.govchemrxiv.orgThis allows for the assignment of absorption bands to specific electronic transitions, such as the π-π* transitions within the indoline and pyridine rings, and potential charge-transfer transitions between them.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table shows how theoretical predictions are compared with experimental results for structural validation.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (Pyridine C4) | 150.5 ppm | 150.1 ppm |

| ¹H NMR (Indoline N-CH₂) | 3.6 ppm | 3.5 ppm |

| IR Stretch (Pyridine C=N) | 1595 cm⁻¹ | 1598 cm⁻¹ |

Investigation of Intermolecular Interactions and Binding Affinities (e.g., metal complexation)

The structure of "Indoline, 1-(2-(4-pyridyl)ethyl)-" suggests its potential to act as a ligand in metal complexes, primarily through the nitrogen atom of the pyridine ring. wikipedia.orgPyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. mdpi.comnih.gov Computational chemistry can be used to study the process of metal complexation in several ways:

Geometry Optimization: The structure of the metal complex can be optimized to determine the preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral) and the bond lengths and angles between the metal and the ligand. nih.gov* Binding Affinity: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. acs.orgnih.govelifesciences.orgThis is crucial for understanding the stability of the complex and for designing ligands with specific metal-binding properties.

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the metal-ligand bond, determining the extent of charge transfer and covalent character.

Theoretical studies on similar pyridine-containing ligands have successfully predicted their binding affinities with various metal ions and rationalized the stability of the resulting complexes. nih.govacs.orgSuch computational investigations are critical for the rational design of new functional materials and catalysts based on "Indoline, 1-(2-(4-pyridyl)ethyl)-" and its derivatives. mdpi.comacs.org

Exploration of Indoline, 1 2 4 Pyridyl Ethyl in Emerging Chemical Research Applications

Role as a Privileged Scaffold in Ligand Design for Catalysis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets or, in the context of catalysis, can be readily modified to create a diverse library of ligands for various catalytic transformations. The indole (B1671886) and indoline (B122111) cores are widely recognized as privileged structures in medicinal chemistry and are increasingly being explored for their potential in catalysis. spectroscopyonline.com The presence of both a hydrogen-bond-accepting pyridine (B92270) ring and a modifiable indoline nitrogen atom makes Indoline, 1-(2-(4-pyridyl)ethyl)- a promising candidate for the development of novel ligands.

Application in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The development of new chiral ligands is crucial for advancing this field. nih.gov While direct applications of Indoline, 1-(2-(4-pyridyl)ethyl)- in asymmetric catalysis are not yet widely reported, its structural components are prevalent in highly effective chiral ligands. rsc.orghkbu.edu.hk The indoline scaffold can be rendered chiral, and the pyridine moiety can coordinate to a metal center, creating a well-defined chiral environment for a catalytic reaction.

The synthesis of chiral heterocycles based on indole demonstrates the potential for creating catalytically active compounds. spectroscopyonline.com For instance, chiral bis-indole architectures have been successfully employed in asymmetric catalysis. researchgate.net The general principle involves the use of a chiral catalyst to facilitate the enantioselective addition of a nucleophile to an electrophile. In the case of ligands derived from Indoline, 1-(2-(4-pyridyl)ethyl)-, the pyridine nitrogen could coordinate to a transition metal, while the chiral indoline backbone would control the stereochemical outcome of the reaction.

Table 1: Examples of Asymmetric Reactions Catalyzed by Indole-Containing Ligands

| Reaction Type | Catalyst/Ligand System | Substrate Scope | Enantioselectivity (ee) | Reference |

| Friedel-Crafts Alkylation | Chiral Aziridine-Phosphines with Cu(I) | Indoles and β-nitrostyrenes | Up to 85% | rsc.org |

| Friedel-Crafts Reaction | Bifunctional Cinchona Alkaloid | Indoles and Imines | 89-97% | acs.org |

| Reduction of 3H-indoles | Chiral Brønsted Acid | 3H-indoles | High | kaust.edu.sa |

This table presents data for related indole-based catalytic systems to illustrate the potential applications of ligands derived from Indoline, 1-(2-(4-pyridyl)ethyl)-.

Design of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. researchgate.net The properties of MOFs, such as their pore size, shape, and chemical functionality, can be tuned by carefully selecting the metal and organic linker. Pyridine-containing ligands are extensively used in the synthesis of MOFs due to the strong coordination of the pyridine nitrogen to various metal centers. d-nb.inforesearchgate.netresearchgate.net

The structure of Indoline, 1-(2-(4-pyridyl)ethyl)- makes it a suitable candidate for a functionalized linker in MOFs. The pyridine nitrogen can coordinate to the metal nodes, while the indoline group can be oriented into the pores of the framework. This could introduce specific functionalities, such as hydrogen-bonding capabilities or a site for post-synthetic modification. acs.orgacs.org For example, a Zr(IV)-based MOF functionalized with a thiadiazolopyridine moiety has shown enhanced photocatalytic activity. nih.gov While a MOF specifically using Indoline, 1-(2-(4-pyridyl)ethyl)- as a linker has not been explicitly reported, the principles of MOF design strongly suggest its potential in creating functional materials.

Utilization as a Building Block in Advanced Organic Materials

The unique electronic and structural features of the indoline and pyridine rings make Indoline, 1-(2-(4-pyridyl)ethyl)- an attractive building block for the synthesis of advanced organic materials with tailored properties.

Precursors for Polymeric Structures

The development of new polymers with specific functions is a major area of materials science. The structure of Indoline, 1-(2-(4-pyridyl)ethyl)- allows for its incorporation into polymeric chains, either as part of the main backbone or as a pendant group. libretexts.org The reactivity of the indoline nitrogen or potential functionalization of the aromatic rings could be exploited for polymerization reactions. For example, polymers containing pendant indole rings have been investigated as charge-transporting materials. researchgate.net The incorporation of the pyridyl group could further modulate the electronic properties and introduce metal-coordination sites, leading to the formation of metallopolymers with interesting catalytic or responsive behaviors. While specific polymers derived directly from Indoline, 1-(2-(4-pyridyl)ethyl)- are not extensively documented, the synthesis of polyesters from an indole-based dicarboxylate demonstrates the feasibility of using such scaffolds in polymer chemistry. rsc.org

Table 2: Properties of Polymers with Pendant Heterocyclic Groups

| Polymer Type | Pendant Group | Key Property | Potential Application | Reference |

| Polyesters | N-substituted amides | Thermoresponsive (LCST) | Drug Delivery | rsc.org |

| Poly(aniline) | - | Leucoemeraldine form | Optoelectronics | researchgate.net |

| Poly(fluorene) | Tetraphenylethene-indole | Aggregation-Induced Emission | OLEDs | mdpi.com |

This table illustrates the properties of polymers with various pendant groups to highlight the potential of polymers derived from Indoline, 1-(2-(4-pyridyl)ethyl)-.

Design Principles for Optoelectronic Material Scaffolds

Organic materials with specific optoelectronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. chemrxiv.orgrsc.org The combination of the electron-rich indoline moiety and the electron-deficient pyridine ring in Indoline, 1-(2-(4-pyridyl)ethyl)- suggests that this compound could serve as a scaffold for donor-acceptor type materials. Such materials often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is crucial for many optoelectronic applications.

Indole-substituted nickel dithiolene complexes have been shown to undergo electropolymerization to form films with redox and optical properties suitable for field-effect transistors and photovoltaic devices. researchgate.net Furthermore, the fusion of indole and indolizine (B1195054) moieties has led to a new class of π-expanded materials with tunable HOMO-LUMO gaps and enhanced stability, making them promising for optoelectronic applications. chemrxiv.org These examples underscore the potential of incorporating the Indoline, 1-(2-(4-pyridyl)ethyl)- scaffold into more complex molecular designs for optoelectronic materials.

Applications in Chemosensory Systems and Probes

Chemosensors are molecules designed to selectively bind to a specific analyte (an ion or molecule) and produce a detectable signal, such as a change in color or fluorescence. sjp.ac.lkresearchgate.net The indole scaffold is a popular component in the design of fluorescent chemosensors due to its inherent fluorescence and electron-rich nature. dntb.gov.uamdpi.com The selectivity of these sensors can be tuned by introducing specific binding sites.

The structure of Indoline, 1-(2-(4-pyridyl)ethyl)- is well-suited for the development of chemosensors. The pyridine nitrogen can act as a binding site for metal ions, while the indoline ring can serve as the fluorophore. The binding of an analyte to the pyridine could modulate the electronic properties of the entire molecule, leading to a change in its fluorescence emission. For example, indole-based chemosensors have been developed for the detection of various metal ions, including Cu²⁺ and Zn²⁺. sjp.ac.lkmdpi.com An indole-based sensor has also been designed for the detection of fluoride (B91410) ions. spectroscopyonline.com While a chemosensor based specifically on Indoline, 1-(2-(4-pyridyl)ethyl)- has not been detailed, the established principles of chemosensor design suggest its strong potential in this area.

Table 3: Examples of Indole-Based Chemosensors

| Target Analyte | Sensor Structure Principle | Detection Method | Detection Limit | Reference |

| Cu²⁺ | Indole-based ligand | Colorimetric/Fluorometric | Varies | sjp.ac.lk |

| Zn²⁺ | Indole-hydrazone-salicylaldehyde | Fluorescent turn-on | 0.41 µM | mdpi.com |

| F⁻ | Indole-hydrazone | Colorimetric ("Naked-eye") | 8.69 x 10⁻⁸ M | acs.org |

| Hg²⁺ | Polyoxyethylene-spaced indole ligands | Fluorescence | 6.8 µM | nih.gov |

This table provides examples of the performance of various indole-based chemosensors for different analytes, illustrating the potential of Indoline, 1-(2-(4-pyridyl)ethyl)- as a platform for new sensors.

Design of Chemical Tools for Mechanistic Studies in Complex Chemical Systems

The rational design of chemical tools is paramount for elucidating intricate biological and chemical processes. The structure of Indoline, 1-(2-(4-pyridyl)ethyl)- offers several strategic advantages for its development as a chemical probe to investigate complex systems.

The indoline and pyridine rings present in the molecule are known pharmacophores, suggesting potential interactions with biological targets. nih.gov The design of derivatives of Indoline, 1-(2-(4-pyridyl)ethyl)- can be guided by the principles of activity-based protein profiling (ABPP), where a reactive group is incorporated to covalently label a target enzyme, allowing for its identification and characterization. For instance, the introduction of a latent reactive group, such as a fluorophosphonate or a vinyl sulfone, onto either the indoline or pyridine ring could transform the molecule into an irreversible inhibitor for specific enzymes, such as serine proteases or cysteine proteases, respectively.

Furthermore, the inherent fluorescence of some indole derivatives suggests that Indoline, 1-(2-(4-pyridyl)ethyl)- could be modified to create fluorescent probes. thieme.de By strategically adding or modifying substituents, it may be possible to develop a "turn-on" or ratiometric fluorescent sensor. For example, a probe could be designed where the fluorescence is quenched in its native state but becomes fluorescent upon interaction with a specific analyte or upon a change in the microenvironment, such as pH or polarity. Such probes would be invaluable for real-time imaging and monitoring of dynamic processes within living cells. rsc.org

The design of such chemical tools would involve a modular synthetic approach, allowing for the systematic variation of the linker length, the substitution pattern on both the indoline and pyridine rings, and the nature of the reporter tag (e.g., fluorophore, biotin) or reactive group. This modularity would enable the optimization of the probe's selectivity, sensitivity, and cell permeability for specific applications.

Table 1: Potential Modifications of Indoline, 1-(2-(4-pyridyl)ethyl)- for Chemical Tool Development

| Structural Component | Potential Modification | Purpose |

| Indoline Ring | Introduction of electron-withdrawing or -donating groups | Modulate electronic properties and target binding affinity |

| Attachment of a reactive "warhead" (e.g., electrophile) | Covalent labeling of target proteins for ABPP | |

| Pyridine Ring | Quaternization of the nitrogen atom | Enhance water solubility and cell permeability |

| Introduction of a fluorophore | Enable fluorescent detection and imaging | |

| Ethyl Linker | Variation of linker length and rigidity | Optimize spatial orientation for target engagement |

| Incorporation of a photo-cleavable group | Allow for controlled release of the active molecule |

Development as Precursors for Complex Heterocyclic Natural Product Syntheses (focus on synthetic strategy)

The indoline scaffold is a core structural motif in a vast array of complex natural products, particularly indole alkaloids, which exhibit a wide range of biological activities. nih.govresearchgate.net The compound Indoline, 1-(2-(4-pyridyl)ethyl)- represents a valuable and versatile building block for the synthesis of such intricate molecular architectures. rsc.org The presence of both an indoline and a pyridine ring provides multiple reactive sites for strategic functionalization and elaboration into more complex heterocyclic systems.

The pyridine ring offers another handle for synthetic diversification. The nitrogen atom can be quaternized to increase its reactivity towards nucleophiles or to direct metallation at specific positions on the ring. The pyridine ring can also participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and append additional structural complexity.

Divergent Synthetic Strategies:

A divergent synthetic approach starting from Indoline, 1-(2-(4-pyridyl)ethyl)- could provide access to a library of diverse heterocyclic compounds. This strategy would involve a common intermediate that can be selectively transformed into multiple target molecules through different reaction pathways. For example, oxidation of the indoline ring could lead to an oxindole, a common precursor for spirocyclic alkaloids. Alternatively, ring-opening of the indoline followed by recyclization could be employed to construct different heterocyclic systems.

Biomimetic Synthesis:

The structure of Indoline, 1-(2-(4-pyridyl)ethyl)- also lends itself to biomimetic synthetic strategies. nih.govnih.gov Many indole alkaloids are biosynthesized from tryptophan, which contains an indole nucleus. By mimicking the enzymatic transformations that occur in nature, it may be possible to develop highly efficient and stereoselective syntheses of complex natural products starting from this versatile precursor. For instance, a Pictet-Spengler type reaction could be envisioned, where the ethylamine (B1201723) side chain reacts with a carbonyl group to form a new six-membered ring, a common transformation in alkaloid biosynthesis.

Table 2: Potential Synthetic Transformations of Indoline, 1-(2-(4-pyridyl)ethyl)- for Natural Product Synthesis

| Reaction Type | Targeted Moiety | Potential Product Class |

| Electrophilic Aromatic Substitution | Indoline Ring (C5, C7) | Functionalized Indole Alkaloids |

| Oxidation | Indoline Ring (C2, C3) | Oxindoles, Spiroindolenines |

| N-Alkylation/Acylation | Indoline Nitrogen | Varied Alkaloid Scaffolds |

| Pyridine N-Oxide Formation | Pyridine Nitrogen | Precursors for C-H Functionalization |

| Cross-Coupling Reactions | Pyridine Ring | Aryl- or Alkyl-Substituted Pyridines |

| Pictet-Spengler Reaction | Ethylamine Side Chain | Beta-Carboline Alkaloids |

| Ring-Closing Metathesis | Functionalized Side Chains | Macrocyclic Alkaloids |

The strategic application of modern synthetic methodologies to Indoline, 1-(2-(4-pyridyl)ethyl)- holds significant promise for the efficient construction of novel and biologically active heterocyclic compounds.

Future Directions and Advanced Research Perspectives on Indoline, 1 2 4 Pyridyl Ethyl Chemistry

Integration with Flow Chemistry and High-Throughput Synthesis

The synthesis of Indoline (B122111), 1-(2-(4-pyridyl)ethyl)- and its derivatives is poised for significant advancement through the integration of flow chemistry and high-throughput experimentation (HTE). Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing. purdue.edunih.gov Key advantages include superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in a contained system. almacgroup.com For the synthesis of the target compound, a multistep flow process could be envisioned, potentially telescoping several reaction steps without the need for intermediate isolation and purification. nih.gov

High-throughput experimentation, often coupled with techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can rapidly screen a vast array of reaction conditions, catalysts, and starting materials. purdue.edu This would accelerate the discovery of optimized synthetic routes and novel analogs of Indoline, 1-(2-(4-pyridyl)ethyl)-. For instance, HTE could be employed to explore various catalysts for the N-alkylation of indoline with 4-vinylpyridine (B31050) or a related electrophile, a key step in the formation of the target molecule.

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical N-Alkylation Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Scalability | Limited, often requires re-optimization | Readily scalable by "numbering-up" or "sizing-up" reactors almacgroup.com |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced temperature control almacgroup.com |

| Process Control | Limited control over mixing and temperature gradients | Precise control of residence time, temperature, and stoichiometry nih.gov |

| Productivity | Lower throughput | Higher throughput, potential for automated synthesis uc.pt |

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.netelsevier.com For the synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)-, several green approaches can be explored. researchgate.net The use of greener solvents, such as ionic liquids or water, could replace traditional volatile organic compounds. ijiset.com Biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally benign alternative to conventional reagents. researchgate.net

Furthermore, energy-efficient techniques like microwave irradiation could potentially shorten reaction times and improve yields for the synthesis of the indoline or pyridine (B92270) fragments. researchgate.net A key goal would be to develop a synthetic route with a high atom economy and a low E-factor (Environmental factor), minimizing the generation of waste. researchgate.net

Table 2: Potential Green Chemistry Strategies for the Synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)-

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Waste Prevention | Develop one-pot or tandem reactions to reduce intermediate isolation steps. nih.gov | Reduced solvent use and purification waste. |

| Atom Economy | Utilize addition reactions, such as the Michael addition of indoline to 4-vinylpyridine. | Maximizes the incorporation of starting material atoms into the final product. |

| Safer Solvents and Auxiliaries | Explore the use of water, supercritical fluids, or ionic liquids as reaction media. ijiset.com | Reduced toxicity and environmental pollution. nih.gov |

| Design for Energy Efficiency | Employ microwave-assisted synthesis or reactions at ambient temperature and pressure. researchgate.net | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Investigate bio-based routes to the indoline or pyridine precursors. | Reduced reliance on petrochemical sources. |

| Catalysis | Utilize recoverable and reusable solid-supported catalysts or biocatalysts. researchgate.net | Improved efficiency and reduced catalyst waste. |

Exploration of Novel Reactivity Manifolds

The rich electronic nature of the indoline and pyridine rings within Indoline, 1-(2-(4-pyridyl)ethyl)- offers fertile ground for the exploration of novel reactivity. While classical transformations are known, future research could focus on uncovering new reaction pathways to generate diverse molecular architectures.

One promising area is the C-H functionalization of the indoline or pyridine core. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. For the indoline moiety, late-stage C-H activation could enable the introduction of functional groups at various positions on the aromatic ring or the saturated five-membered ring. Similarly, selective C-H functionalization of the pyridine ring would provide access to a wide range of substituted derivatives.

The development of novel cycloaddition reactions involving either the indoline or pyridine system could also lead to the construction of complex polycyclic structures. Furthermore, exploring the photoredox catalysis of the compound could unlock unique reaction pathways driven by visible light, offering a mild and sustainable method for bond formation.

Computational Design and In Silico Screening for New Chemical Entities

Computational chemistry provides powerful tools for predicting the chemical properties and reactivity of molecules, thereby guiding synthetic efforts. nih.govnih.gov For Indoline, 1-(2-(4-pyridyl)ethyl)-, in silico methods can be employed to design new chemical entities with tailored properties.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, predicting sites of electrophilic and nucleophilic attack and elucidating reaction mechanisms. This information is invaluable for planning new synthetic transformations and understanding the compound's intrinsic reactivity.

Furthermore, virtual screening of libraries based on the Indoline, 1-(2-(4-pyridyl)ethyl)- scaffold can be performed to identify derivatives with desirable chemical properties. nih.govd-nb.info By calculating properties such as electronic distribution, steric accessibility, and bond dissociation energies for a large number of virtual compounds, researchers can prioritize the synthesis of molecules with the highest potential for specific applications. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can also be conducted to correlate structural features with chemical reactivity. nih.gov

Table 3: Application of Computational Tools in the Study of Indoline, 1-(2-(4-pyridyl)ethyl)-

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Prediction of reactive sites, transition state energies, and reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and solvent effects. nih.gov | Understanding of the molecule's dynamic behavior and interactions with its environment. |

| Virtual Screening | In silico evaluation of a library of derivatives. nih.gov | Identification of new chemical entities with desired chemical properties. |

| 3D-QSAR | Correlation of 3D structural features with chemical reactivity. nih.gov | Guiding the design of more reactive or stable analogs. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. researchgate.net | Early assessment of the "drug-like" properties of derivatives. |

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most profound advances in the chemistry of Indoline, 1-(2-(4-pyridyl)ethyl)- will likely arise from a synergistic approach that tightly integrates synthetic experimentation with theoretical calculations. This iterative cycle of prediction, synthesis, and analysis can accelerate the discovery process and lead to a deeper understanding of the molecule's behavior.

For example, computational studies could predict a novel, albeit challenging, transformation. Synthetic chemists could then use this information to design and execute experiments to realize the predicted reactivity. The experimental results, whether successful or not, would then feed back into the computational models, allowing for their refinement and improvement. This collaborative approach has been successfully applied to understand the reactivity of other heterocyclic systems. nih.gov

By combining the predictive power of in silico methods with the practical validation of bench chemistry, researchers can more efficiently navigate the complex landscape of chemical reactivity. This synergy will be crucial for unlocking the full potential of the Indoline, 1-(2-(4-pyridyl)ethyl)- scaffold and developing new chemical entities with novel and valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.